molecular formula C19H22N2O2S B5676608 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5676608
M. Wt: 342.5 g/mol
InChI Key: BRGFBXCISUXJSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane derivatives typically involves multiple steps, including the formation of thiazolopyrimidine and 1,3,4-thiadiazole compounds from 1-thia-azaspiro[4.5]decane derivatives. These synthesis pathways often involve glycosylation reactions, where acetylated glycosyl bromides are used to introduce sugar moieties into the thiazole backbone (Flefel et al., 2017).

Molecular Structure Analysis

The molecular structure of 7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane derivatives has been characterized using various analytical techniques. Crystallographic studies have shown that these compounds can exhibit different olefin geometries and bond distances, particularly between sulfur and carbon atoms in the spirocyclic ring, reflecting the influence of the thiazole and oxa-aza components on the overall molecular conformation (Parvez et al., 2001).

properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(21-9-4-7-19(13-21)8-10-23-14-19)16-12-24-17(20-16)11-15-5-2-1-3-6-15/h1-3,5-6,12H,4,7-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGFBXCISUXJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)C(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

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